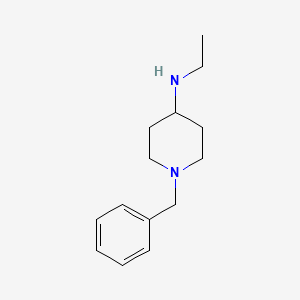

1-benzyl-N-ethylpiperidin-4-amine

Description

The study of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, nitrogen-containing rings are of particular importance, and the piperidine (B6355638) nucleus stands out as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The compound 1-benzyl-N-ethylpiperidin-4-amine is a specific derivative within this class, embodying the structural features that make functionalized piperidines a subject of intense research interest.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-ethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWKLNGMIHLOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442446 | |

| Record name | 1-phenylmethyl-4ethylaminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-24-2 | |

| Record name | N-Ethyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylmethyl-4ethylaminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N Benzyl N Ethylpiperidin 4 Amine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the molecular framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the case of 1-benzyl-N-ethylpiperidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the N-ethyl group, and the protons of the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) would likely present as a singlet around δ 3.5 ppm. The ethyl group protons would manifest as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The piperidine ring protons would show complex multiplets in the aliphatic region.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons of the benzyl group would have signals in the δ 127-139 ppm range. The benzylic carbon is expected around δ 63 ppm. The carbons of the N-ethyl group and the piperidine ring would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on analogue data.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-H (aromatic) | 7.20-7.40 (m) | 127.0-139.0 |

| Benzyl-CH₂ | ~3.5 (s) | ~63.0 |

| Ethyl-CH₂ | Quartet | ~49.0 |

| Ethyl-CH₃ | Triplet | ~12.0 |

| Piperidine-H4 | Multiplet | ~50.0 |

| Piperidine-H2, H6 | Multiplets | ~53.0 |

| Piperidine-H3, H5 | Multiplets | ~30.0 |

Note: These are predicted values based on the analysis of similar structures. "s" denotes singlet, "m" denotes multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the piperidine ring, for instance, showing correlations between the protons at C2/C6 and C3/C5, and between these and the proton at C4. It would also show the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is invaluable for assigning the carbon signals based on their attached protons. For example, the proton signal of the benzylic methylene group would show a cross-peak with the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the benzylic protons would show a correlation to the quaternary aromatic carbon of the benzyl group, and the protons on the piperidine ring at C2 and C6 would show correlations to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons. For example, a NOESY experiment could reveal through-space interactions between the benzylic protons and the axial protons on the piperidine ring, helping to define the preferred orientation of the benzyl group. researchgate.netarxiv.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₂₂N₂), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule. A characteristic fragmentation pattern for N-benzyl substituted amines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (m/z 91). nih.gov Other potential fragmentation pathways would involve cleavages within the piperidine ring.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for [this compound+H]⁺.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₄H₂₃N₂⁺ | 219.1856 | Protonated molecular ion |

| [M-C₇H₇]⁺ | C₇H₁₆N₂⁺ | 128.1313 | Loss of the benzyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present.

For this compound, key vibrational bands would include:

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

N-H stretching: If the secondary amine is present (as in the analogue 1-benzylpiperidin-4-amine), a characteristic N-H stretch would be observed around 3300-3500 cm⁻¹. For the tertiary amine in the target molecule, this band would be absent.

C-N stretching: These vibrations typically appear in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching: These are found in the 1600-1450 cm⁻¹ region.

Ring vibrations: The piperidine ring will have characteristic breathing and deformation modes.

Data from related compounds like 4-benzylpiperidine can be used as a reference. chemicalbook.comnist.gov

Table 3: Characteristic IR and Raman Bands for N-Benzylpiperidine Analogues.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| C-N stretch | 1250-1020 | IR |

| Phenyl ring breathing | ~1000 | Raman |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the phenyl ring of the benzyl group and the nitrogen atoms with their lone pairs of electrons.

The benzyl group is expected to exhibit characteristic absorption bands in the UV region. Typically, benzene (B151609) and its simple alkyl derivatives show a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The presence of the amino group attached to the piperidine ring may cause a slight shift in these absorptions.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

To date, no crystal structure for this compound has been reported in the Cambridge Structural Database. If suitable crystals could be obtained, an X-ray diffraction analysis would unequivocally establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the benzyl and ethyl substituents on the nitrogen atom. This would provide an unambiguous picture of the molecule's solid-state architecture.

Computational Chemistry and Molecular Modeling of N Benzyl N Ethylpiperidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various electronic descriptors. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For related compounds, DFT calculations have been used to determine these values. For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity. nih.gov In another study on a related piperidine (B6355638) derivative, 1-Benzyl-4-(N-Boc-amino)piperidine, the HOMO-LUMO gap was also analyzed to understand its reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine | DFT/B3LYP/6-31G(d,p) | Data not specified | Data not specified | Data not specified |

| 1-Benzyl-4-(N-Boc-amino)piperidine | DFT/B3LYP/6-311G(d,p) | Data not specified | Data not specified | Data not specified |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

In studies of related molecules like N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, MEP analysis has been performed using DFT to identify reactive sites. nih.gov For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map indicated that the negative potential is concentrated around electronegative atoms, while positive potential is located on hydrogen atoms. nih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the stability it imparts to the molecule. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu

NBO analysis on related structures has revealed significant intramolecular charge transfer and hyperconjugative interactions that contribute to their stability. researchgate.netnih.gov For example, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis showed that the compound has a high percentage of Lewis structure character, with significant delocalization from lone pairs to antibonding orbitals. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is typically done by systematically rotating rotatable bonds and calculating the potential energy at each step to map the potential energy surface (PES).

For piperidine derivatives, the conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the substituents are of particular interest. Quantum chemical calculations can be employed to determine the relative energies of different isomers and conformers. aun.edu.eg For instance, in a study of (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, molecular orbital calculations were used to investigate the structures and relative stabilities of its (E) and (Z) isomers. aun.edu.eg

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model how a molecule behaves in a realistic environment. frontiersin.org

MD simulations are particularly useful for understanding how a molecule like 1-benzyl-N-ethylpiperidin-4-amine would behave in a biological system, such as its interaction with a lipid membrane or its solvation in an aqueous environment. mdpi.comnih.gov For example, MD simulations have been used to study the behavior of drug delivery vehicles in the bloodstream and their interaction with cell membranes. frontiersin.org In a study of a related compound, D2AAK1_3, MD simulations were used to confirm the stability of its binding pose within the dopamine (B1211576) D2 receptor. mdpi.com

Ligand-Based and Structure-Based Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. csic.es

Structure-based docking requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled to find the one with the most favorable binding energy.

Ligand-based docking is used when the structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model that describes the essential features for binding.

For piperidine derivatives, docking studies have been performed to investigate their interactions with various protein targets. For example, derivatives of 1-benzylpiperidin-4-amine have been docked into the sigma-1 receptor to understand their binding modes. csic.es In another study, a related compound was docked into the dopamine D2 receptor, revealing key interactions with specific amino acid residues like Asp (3.32). mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine |

| 1-Benzyl-4-(N-Boc-amino)piperidine |

| (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine |

| (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one |

In Silico Prediction of Mechanistic Pathways and Structure-Property Relationships

Computational chemistry and molecular modeling serve as powerful tools in the prediction of mechanistic pathways and the elucidation of structure-property relationships for chemical compounds. In the context of N-benzyl-N-ethylpiperidin-4-amine, while specific comprehensive studies on its mechanistic pathways are not extensively documented in publicly available literature, the principles of computational analysis and data from structurally related molecules provide a robust framework for understanding its behavior. By examining analogs and related scaffolds, it is possible to infer key aspects of its molecular interactions and physicochemical properties.

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in predicting how a molecule will interact with biological targets and how its chemical structure influences its properties. These computational techniques rely on the principle that the biological activity of a compound is a function of its molecular structure.

Predicting Physicochemical Properties and Molecular Descriptors

The initial step in any computational analysis involves the calculation of molecular descriptors for N-benzyl-N-ethylpiperidin-4-amine. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. While experimental data for this specific compound is sparse, properties can be predicted using computational tools. For comparison, the computed properties of the closely related analog, N-benzyl-N-methylpiperidin-4-amine, are available and provide a reasonable approximation. nih.gov

Table 1: Computed Physicochemical Properties of a Related Compound

| Property | Value (for N-benzyl-N-methylpiperidin-4-amine) |

|---|---|

| Molecular Weight | 204.31 g/mol |

| XLogP3-AA | 1.9 |

| Exact Mass | 204.162648646 Da |

| Polar Surface Area | 15.3 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem. nih.gov

These descriptors are fundamental to building QSAR models and for preliminary assessment of a compound's potential behavior, such as its likelihood to cross biological membranes or its solubility.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on analogous compounds that feature the 1-benzylpiperidine (B1218667) moiety offer valuable insights into the structure-activity relationships that are likely to govern the interactions of N-benzyl-N-ethylpiperidin-4-amine. For instance, research on a series of compounds targeting the sigma-1 receptor (σ1R) highlights the importance of the linker between the 1-benzylpiperidine group and another part of the molecule. csic.es An increase in the length of an alkylamino linker was shown to correlate with increased affinity for the hσ1R. csic.es

Table 2: Impact of Linker Length on Sigma-1 Receptor Affinity in a Series of 1-Benzylpiperidine Derivatives

| Compound Linker | Ki (nM) for hσ1R |

|---|---|

| Amino (n=0) | 29.2 |

| Ethylamino (n=2) | 7.57 ± 0.59 |

| Propylamino (n=3) | 2.97 ± 0.22 |

| Butylamino (n=4) | 3.97 ± 0.66 |

Data adapted from a study on σ1R ligands. csic.es

This data suggests that modifications to the ethyl group on the nitrogen of N-benzyl-N-ethylpiperidin-4-amine could similarly modulate its binding affinity to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide a quantitative correlation between the chemical structure and the biological activity of a set of compounds. For derivatives of the benzylpiperidine scaffold, QSAR studies have been successfully applied to understand their interaction with targets like the CCR5 receptor. nih.gov These studies often employ a variety of molecular descriptors, including:

Hydrophobicity (π): The lipophilicity of substituents.

Electronic parameters (Hammett σ): The electron-donating or withdrawing nature of substituents.

Steric parameters (Molar Refractivity, STERIMOL): The size and shape of substituents. nih.gov

A Hansch analysis performed on 3-(4-benzylpiperidin-1-yl)propylamine derivatives indicated the importance of lipophilicity and electron-donating groups for binding affinity. nih.gov Furthermore, 3D-QSAR techniques like Molecular Shape Analysis (MSA) and Receptor Surface Analysis (RSA) have revealed the significance of the relative negative charge and the shape of the molecule in determining its activity. nih.gov For example, MSA showed that substituents with a high relative negative charge value enhance binding affinity. nih.gov

Molecular Docking and Mechanistic Pathway Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to predict the binding mode of N-benzyl-N-ethylpiperidin-4-amine within the active site of a protein, thus shedding light on its potential mechanism of action.

In studies of related compounds, molecular docking has shown that the N-benzyl-piperidinium system can bind to pockets formed by specific amino acid residues. csic.es For instance, interactions with hydrophobic residues and π–anion interactions with the benzyl (B1604629) moiety have been observed. csic.es The prediction of such interactions is a crucial step in understanding the mechanistic pathway at a molecular level.

While a specific enzymatic or receptor pathway for N-benzyl-N-ethylpiperidin-4-amine is not defined, the computational approaches outlined provide a clear roadmap for its investigation. By identifying potential protein targets through techniques like reverse docking and then performing detailed docking studies, one could hypothesize its mechanism of action. The subsequent synthesis and testing of derivatives with modulated physicochemical properties, guided by QSAR models, would be the next step in validating these in silico predictions.

Structure Activity Relationship Sar Studies of N Benzyl N Ethylpiperidin 4 Amine Derivatives

Systematic Variation of the N-Benzyl Moiety and its Impact on Biological Activity

The N-benzyl group is a critical component for the biological activity of many piperidine-based compounds. Its aromatic ring and the steric bulk it provides are often essential for binding to molecular targets. Research has shown that both N-benzyl and N-phenylethyl substituents on the piperidine (B6355638) nitrogen can lead to significant biological activity, such as high antifungal effects. mdpi.com In the context of developing multi-target ligands for conditions like Alzheimer's disease, the N-benzylpiperidine fragment is valued for its ability to target the catalytic active site (CAS) of acetylcholinesterase (AChE). researchgate.net

Systematic variations of this moiety have yielded important SAR insights:

Substitution on the Phenyl Ring: The introduction of substituents onto the phenyl ring of the N-benzyl group can modulate activity. For instance, in a series of compounds designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), various substitutions on the benzyl (B1604629) ring were explored to optimize interactions with the enzymes' binding pockets. nih.gov

Replacement of the Benzyl Group: Replacing the benzyl group with other arylalkyl moieties, such as a phenylethyl group, has been shown to maintain or, in some cases, enhance biological activity. mdpi.com Studies on sigma receptor (σR) ligands demonstrated that the length of the linker between the piperidine and an associated pyridine (B92270) ring plays a crucial role in affinity. csic.es Increasing the alkyl chain length from an amino group to an ethylamino, propylamino, or butylamino linker resulted in increased human sigma-1 receptor (hσ1R) affinity. csic.es

Bioisosteric Replacement: In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, researchers replaced a linking oxygen atom with a sulfur atom, a classic bioisostere, which led to further exploration of the chemical scaffold. unisi.it

These studies collectively indicate that while the presence of a hydrophobic aromatic group attached to the piperidine nitrogen is often essential, its specific structure, substitution pattern, and the length of the linking chain can be fine-tuned to optimize potency and selectivity for different biological targets. mdpi.comresearchgate.netnih.gov

Elucidation of the Role of N-Ethyl and 4-Amino Substitutions in Molecular Recognition

The substituents at the piperidine nitrogen (N-1) and the 4-position are pivotal for molecular recognition and subsequent biological response.

The N-Ethyl Substitution: The nature of the alkyl group at the piperidine nitrogen directly influences receptor affinity and selectivity. In studies of piperidine derivatives as sigma receptor ligands, compounds bearing an ethyl moiety at the piperidine N-atom displayed higher σ2 affinity. nih.gov Specifically, one N-ethyl derivative showed the same affinity for both σ1 and σ2 receptors, whereas its N-methyl counterpart exhibited considerably lower σ1 affinity. nih.gov This highlights that even a subtle change from a methyl to an ethyl group can significantly alter the interaction profile with receptor subtypes.

The 4-Amino Substitution: The 4-amino group is a key functional group that often acts as a hydrogen bond donor or a point for further chemical elaboration.

Antifungal Activity: In the development of 4-aminopiperidines as antifungal agents, the substitution on the 4-amino group was found to be critical. Long-chain alkyl residues, particularly an N-dodecyl (C12) chain, conferred outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com This suggests a specific hydrophobic channel or binding pocket in the fungal target enzyme that accommodates a long alkyl chain.

Receptor Binding: For sigma receptor ligands, the 4-amino group can be part of a larger structure that influences binding. The presence of a basic amino moiety, as part of the broader pharmacophore, is considered a key feature for interaction. csic.es

Chemical Synthesis: The 4-amino group serves as a versatile synthetic handle. For example, Ethyl 4-amino-1-piperidinecarboxylate is a commercially available building block used in the synthesis of more complex molecules, such as quinolin-2(1H)-one derivatives. sigmaaldrich.comsigmaaldrich.comgoogle.com The reactivity of this amine allows for the construction of diverse compound libraries for screening.

Stereochemical Influences on Target Binding and Biological Response

Stereochemistry plays a fundamental role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dramatically affect binding affinity and efficacy. For piperidine derivatives, stereoisomerism can arise from chiral centers within the ring or on its substituents, as well as from the relative orientation (cis/trans) of substituents on the ring.

In studies of related piperidine derivatives, the importance of stereochemistry is frequently highlighted. For example, research on piperidinol analogs as anti-tuberculosis agents revealed that the stereochemistry at the central secondary hydroxyl group had a significant impact on activity. nih.gov The most active compounds included one with an 'R' configuration and another with an 'S' configuration, each paired with specific aromatic substitutions, demonstrating that a subtle change in the spatial orientation of a single hydroxyl group can profoundly alter biological efficacy. nih.gov

In other cases, piperidine derivatives have been tested as mixtures of cis- and trans-configured diastereomers. nih.gov While providing initial activity data, this approach underscores the need for future work to synthesize and evaluate stereochemically pure isomers to fully deconvolute their individual contributions to the observed biological effects. The synthesis of specific stereoisomeric forms is a key strategy for optimizing drug candidates, as one isomer is often responsible for the desired therapeutic activity while the other may be inactive or contribute to off-target effects. google.com

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on N-benzylpiperidine derivatives to identify the key physicochemical properties driving their potency against various targets.

One prominent study focused on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 receptor antagonists. nih.govacs.org The analyses included:

Hansch Analysis: This linear free energy related (LFER) model highlighted the importance of lipophilicity (π) and electron-donating substituents for binding affinity. nih.gov

3D-QSAR: Techniques such as Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) were employed. The MSA model proved to be the most statistically robust, indicating that substituents with a high relative negative charge (RNCG) and a lower relative negative charge surface area (RNCS) enhance binding affinity. nih.gov

Another QSAR study on N-benzylpiperidines as acetylcholinesterase (AChE) inhibitors utilized the comparative molecular field analysis (CoMFA) approach. drugbank.com This analysis revealed a strong correlation between inhibitory activity and both the steric and electronic fields of the molecules, leading to a model with significant predictive power. drugbank.com Furthermore, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists was conducted using a back-propagation neural network, which successfully modeled the analgesic activities of the compounds. nih.gov

These QSAR models provide predictive frameworks that can guide the design of new, more potent analogs by prioritizing modifications that optimize key properties like lipophilicity, charge distribution, and steric bulk. nih.govdrugbank.comnih.gov

Table 1: Summary of QSAR Studies on N-Benzylpiperidine Derivatives

| Derivative Class | Target | QSAR Method(s) | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| 3-(4-benzylpiperidin-1-yl)propylamines | CCR5 Receptor | Hansch, 3D-QSAR (MSA, RSA, MFA) | Lipophilicity (π), electron-donating groups, relative negative charge (RNCG), and steric parameters are crucial for binding affinity. | nih.gov |

| N-benzylpiperidines | Acetylcholinesterase (AChE) | CoMFA | Steric and electronic fields are strong modulators of inhibitory activity. | drugbank.com |

| 4-phenylpiperidines | μ Opioid Receptor | Neural Network (NN) | A nonlinear model based on four selected molecular descriptors successfully predicted analgesic activity. | nih.gov |

Identification of Key Pharmacophoric Features for Specific Molecular Targets

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. SAR and QSAR studies on N-benzyl-N-ethylpiperidin-4-amine and related analogs have helped to define key pharmacophoric features for several targets.

Based on the available research, a general pharmacophore for this class of compounds can be described by three main features:

A Basic, Ionizable Nitrogen: The piperidine nitrogen is typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or salt bridges with acidic amino acid residues (e.g., Asp, Glu) in a receptor or enzyme active site. csic.es

A Hydrophobic Aromatic Moiety: The N-benzyl group serves as a key hydrophobic feature that engages in van der Waals, π-π stacking, or hydrophobic interactions with aromatic or aliphatic residues (e.g., Tyr, Trp, Phe, Leu) in the binding pocket. This is a recurring feature in ligands for AChE, sigma receptors, and CCR5. nih.govcsic.es

A Hydrogen Bonding Moiety: The 4-amino group can act as a hydrogen bond donor, forming critical interactions that anchor the ligand in the correct orientation within the binding site. mdpi.com

For specific targets, this general model is refined:

Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine nucleus is recognized for targeting the catalytic active site (CAS), while other parts of the molecule can be designed to interact with the peripheral anionic site (PAS), leading to potent dual-binding inhibitors. nih.govsci-hub.se

Sigma Receptor (σR) Ligands: The pharmacophore consists of a positively ionizable amino group flanked by two hydrophobic regions. csic.es The distance and geometry between these elements are critical for affinity and selectivity between σ1 and σ2 subtypes.

μ Opioid Agonists: A pharmacophore model was hypothesized based on QSAR results, which can be used to guide the structural optimization of new analgesics. nih.gov

The identification of these pharmacophoric features is the culmination of SAR studies, providing a rational basis for the design and discovery of new, highly effective medicinal agents. clinmedkaz.org

Molecular Interactions and Mechanistic Biological Studies of N Benzyl N Ethylpiperidin 4 Amine Analogues

In Vitro Receptor Binding Affinity and Selectivity Profiling on Isolated Receptors and Enzymes

The affinity and selectivity of N-benzylpiperidine analogues for various receptors and enzymes have been extensively profiled using in vitro binding assays. These studies are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with their biological targets.

One area of significant research has been the interaction of these analogues with neurotransmitter transporters and cholinesterases. A series of 1-benzylpiperidine (B1218667) derivatives demonstrated varied inhibitory activity against acetylcholinesterase (AChE) and a low affinity for the serotonin (B10506) transporter (SERT) and butyrylcholinesterase (BuChE). For instance, compounds with halogen substitutions at the 3-position of the benzylpiperidine moiety did not show enhanced activity towards AChE or SERT.

Another class of N-benzylpiperidine analogues, specifically those linked to a 1,3-dimethylbenzimidazolinone moiety, has been identified as potent cholinesterase inhibitors. These compounds have shown submicromolar inhibitory concentrations, indicating a high affinity for both AChE and BuChE. nih.gov

Furthermore, research into pyridine (B92270) derivatives bearing an N-benzylpiperidine group has identified compounds with high affinity for sigma (σ) receptors. One such derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 ± 0.43 nM. The length of the linker between the 1-benzylpiperidine moiety and the pyridine ring was found to be a critical determinant of σ1R affinity.

Table 1: Receptor and Enzyme Binding Affinities of selected N-Benzylpiperidine Analogues

| Compound | Target | Binding Affinity (IC50/Ki) |

|---|---|---|

| 1-Benzylpiperidine derivative (Compound 19) | Acetylcholinesterase (AChE) | Moderate Inhibitory Activity |

| 1-Benzylpiperidine derivatives (Compounds 7-10) | Acetylcholinesterase (AChE) | IC50: 28-41 µM |

| 1,3-dimethylbenzimidazolinone derivative (15b) | Acetylcholinesterase (AChE) | IC50: 0.39 ± 0.11 µM |

| 1,3-dimethylbenzimidazolinone derivative (15j) | Butyrylcholinesterase (BChE) | IC50: 0.16 ± 0.04 µM |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | Human σ1 Receptor (hσ1R) | Ki: 1.45 ± 0.43 nM |

This table presents a selection of binding affinity data for various N-benzylpiperidine analogues against different biological targets as reported in the literature.

Enzymatic Inhibition Studies: Kinetics and Mechanism of Action on Purified Enzymes

The inhibitory effects of N-benzylpiperidine analogues on various enzymes have been characterized through kinetic studies to elucidate their mechanism of action. A notable focus has been on their role as cholinesterase inhibitors.

For example, a series of N-benzylpiperidine derivatives were designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Among these, compounds d5 and d10 showed potent inhibition of both enzymes, with IC50 values in the micromolar and sub-micromolar range for AChE and HDAC, respectively. nih.gov

Kinetic and molecular modeling studies of 1,3-dimethylbenzimidazolinone derivatives containing a benzylpiperidine moiety revealed that these compounds act as competitive inhibitors of both AChE and BChE. nih.gov This competitive inhibition suggests that the compounds bind to the active site of the enzymes, preventing the substrate from binding.

Table 2: Enzymatic Inhibition Data for selected N-Benzylpiperidine Analogues

| Compound | Enzyme | Inhibition (IC50) |

|---|---|---|

| d5 | Histone Deacetylase (HDAC) | 0.17 µM |

| d5 | Acetylcholinesterase (AChE) | 6.89 µM |

| d10 | Histone Deacetylase (HDAC) | 0.45 µM |

| d10 | Acetylcholinesterase (AChE) | 3.22 µM |

| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 µM |

| 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 µM |

This table summarizes the enzymatic inhibition data for specific N-benzylpiperidine analogues against HDAC, AChE, and BChE.

Investigation of Protein-Ligand Interaction Sites Through Biochemical and Biophysical Assays

Molecular docking and other biophysical assays have been instrumental in identifying the specific interaction sites of N-benzylpiperidine analogues within their target proteins. These studies provide a structural basis for the observed binding affinities and inhibitory activities.

Docking studies of a potent dual inhibitor of AChE and SERT, a 1-benzylpiperidine derivative, revealed key interactions within the enzyme's active site. nih.gov The high affinity of this compound was attributed to a double π-π interaction between the aromatic ring of its 2-phenylacetate moiety and the Trp286 residue, as well as a π-π interaction between the aromatic ring of its N-benzylpiperidine moiety and the Tyr341 residue. nih.gov These interactions are crucial for stabilizing the ligand-enzyme complex. nih.gov

Similarly, for the 1,3-dimethylbenzimidazolinone derivatives, docking studies showed that the N-benzylpiperidine moiety's benzyl (B1604629) ring interacts with Trp86 in the catalytic active site (CAS) of AChE via aromatic π-π interactions. tandfonline.com The benzimidazole (B57391) ring of these compounds was found to interact with Trp286 and Tyr341 in the peripheral anionic site (PAS) through π-π stacking interactions. tandfonline.com In the case of BChE, the charged nitrogen of the piperidine (B6355638) ring was observed to form a π-cation interaction with Asp70. nih.gov

The molecular docking of certain pyridine derivatives showed that the N-benzyl-piperidinium system binds to a pocket within the σ2 receptor formed by several amino acids, including His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150. The interaction is further stabilized by the key amino acids Asp29 and Glu73.

Modulation of Cellular Signaling Pathways in Defined Cell-Based Assays

Beyond direct interactions with isolated proteins, the effects of N-benzylpiperidine analogues on cellular signaling pathways have been investigated in various cell-based assays. These studies provide insights into the functional consequences of receptor binding and enzyme inhibition in a more physiologically relevant context.

A series of N-benzylpiperidine derivatives have been identified as antagonists of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In a neuroblastoma cell line, representative compounds from this series were shown to inhibit cytosolic Ca2+ signals mediated by nAChRs in a concentration-dependent manner. nih.gov This suggests that these compounds can modulate cholinergic signaling, which is implicated in numerous physiological and pathological processes.

Furthermore, certain N-benzylpiperidine derivatives have demonstrated neuroprotective effects. For instance, compounds 15b and 15j, which are potent cholinesterase inhibitors, showed a neuroprotective effect against H2O2-induced oxidative damage in PC12 cells. nih.govtandfonline.com This finding suggests that these analogues may interfere with cellular pathways related to oxidative stress and cell survival.

Role as a Chemical Probe for Deconvoluting Biological Processes

The specific and potent nature of some N-benzylpiperidine analogues makes them valuable tools as chemical probes for dissecting complex biological processes. Their ability to selectively interact with specific targets allows researchers to investigate the roles of these targets in cellular function and disease.

For example, the selectivity of certain benzylpiperidine derivatives for monoamine transporters makes them useful for studying the distinct roles of dopamine (B1211576), norepinephrine (B1679862), and serotonin signaling in the brain. 4-Benzylpiperidine, for instance, acts as a monoamine releasing agent with a marked selectivity for releasing dopamine and norepinephrine over serotonin. wikipedia.org This property allows for the targeted manipulation of catecholaminergic systems to probe their involvement in various neurological functions.

Moreover, the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors based on the benzylpiperidine scaffold highlights their utility in studying the endocannabinoid system. unisi.it Activity-based protein profiling (ABPP) has been employed to assess the selectivity of these inhibitors, confirming their specific engagement with MAGL over other serine hydrolases. unisi.it This approach enables the precise investigation of MAGL's role in endocannabinoid signaling and its downstream effects. unisi.it

Metabolic Transformations of N Benzyl N Ethylpiperidin 4 Amine: in Vitro Perspectives

Characterization of Phase I Metabolic Pathways: Oxidative Reactions

Phase I metabolism typically involves the introduction or unmasking of functional groups, making the compound more polar. For 1-benzyl-N-ethylpiperidin-4-amine, the primary oxidative reactions are expected to be N-dealkylation and hydroxylation.

N-Dealkylation: This is a common metabolic route for compounds with alkyl groups attached to a nitrogen atom. In the case of this compound, two primary dealkylation pathways are anticipated:

N-Debenzylation: The removal of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen. This process would yield N-ethylpiperidin-4-amine.

N-De-ethylation: The removal of the ethyl group from the piperidine nitrogen, resulting in the formation of 1-benzylpiperidin-4-amine.

Studies on structurally similar compounds, such as N-benzyl-N-ethylaniline, have shown that both debenzylation and de-ethylation occur during in vitro metabolism in hamster microsomal preparations. nih.gov For 4-aminopiperidines in general, N-dealkylation is a major metabolic pathway. nih.gov

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. Potential sites for hydroxylation on this compound include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring of the benzyl moiety, likely at the para position due to steric accessibility.

Aliphatic Hydroxylation: Hydroxylation could also occur on the piperidine ring or the ethyl group.

Research on related N-benzylanilines has indicated the formation of phenolic metabolites, supporting the likelihood of aromatic hydroxylation. nih.gov

N-Oxidation: The formation of an N-oxide is another possible Phase I metabolic pathway. However, studies on similar tertiary anilines like N-benzyl-N-ethylaniline did not detect N-oxide metabolites, suggesting this may be a minor or non-existent pathway for this compound. nih.gov

Identification of Phase II Metabolic Pathways: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion. nih.gov

Glucuronidation: This is a major Phase II reaction where glucuronic acid is attached to the molecule. The hydroxylated metabolites of this compound, formed during Phase I, would be primary candidates for glucuronidation. The resulting glucuronide conjugates are significantly more polar.

Sulfate Conjugation: Similar to glucuronidation, sulfation involves the addition of a sulfonate group to a hydroxyl group. The phenolic metabolites from the aromatic hydroxylation of the benzyl ring could undergo sulfation.

Enzymatic Systems Involved in Biotransformation

The metabolic reactions described above are catalyzed by specific enzyme systems.

Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is central to Phase I metabolism. neu.edu.tr For the N-dealkylation of 4-aminopiperidine (B84694) derivatives, CYP3A4 has been identified as a major contributing isoform. nih.gov It is highly probable that CYP3A4 is also involved in the N-debenzylation and N-de-ethylation of this compound. Other CYP isoforms, such as those in the CYP2D family, have also been implicated in the metabolism of some 4-aminopiperidines and could play a role. nih.gov

Uridinediphosphate-glucuronosyltransferases (UGTs): These enzymes are responsible for catalyzing glucuronidation reactions during Phase II metabolism. nih.gov Should hydroxylated metabolites of this compound be formed, they would likely serve as substrates for various UGT isoforms.

Isolation and Structural Elucidation of In Vitro Metabolites

The identification of metabolites from in vitro experiments, typically using liver microsomes, involves a combination of chromatographic separation and spectroscopic analysis.

Isolation: High-performance liquid chromatography (HPLC) is a standard technique used to separate the parent compound from its various metabolites present in the incubation mixture. nih.govnih.gov

Structural Elucidation: Once isolated, the structure of each metabolite is determined using techniques such as:

Mass Spectrometry (MS): Provides information about the molecular weight of the metabolite and can be used to deduce structural information through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the chemical structure, allowing for the precise identification of the sites of metabolic modification.

While specific studies on the isolation and elucidation of metabolites for this compound are not available in the public domain, the methodologies used for analogous compounds provide a clear blueprint for how such an analysis would be conducted. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification

Development of Chromatographic Methods (e.g., HPLC, GC) for Purity, Isomer Separation, and Quantification in Research Samples

Chromatographic techniques are the cornerstone of separation science, enabling the isolation and quantification of individual components from complex mixtures. For piperidine (B6355638) derivatives like 1-benzyl-N-ethylpiperidin-4-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and performing quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. mdpi.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing piperidine derivatives. unodc.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Method development involves optimizing the mobile phase composition (e.g., acetonitrile and water mixtures), pH, and buffer to achieve adequate resolution and peak shape. sielc.com UV detection is commonly employed for quantification, typically at a wavelength where the benzyl (B1604629) group exhibits strong absorbance. sielc.com The development of a validated HPLC method allows for the accurate determination of purity by separating the main compound from starting materials, by-products, and degradation products. researchgate.net

Gas Chromatography (GC): GC is highly effective for volatile and thermally stable compounds. ijarnd.com For amines like this compound, derivatization may sometimes be employed to improve volatility and chromatographic performance, although direct analysis is often possible. The technique separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. unodc.org A key application of GC is the separation of isomers, which can be challenging but crucial for understanding structure-activity relationships. For instance, methods have been developed to separate positional isomers of similar piperazine compounds, which would be applicable for potential isomers of this compound. rsc.org Flame Ionization Detection (FID) is a common detector for quantification due to its wide linear range and sensitivity to organic compounds.

Table 1: Representative Chromatographic Conditions for Analysis of Piperidine Derivatives

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., Supelco Equity-5, 30 m x 0.25 mm) rsc.org |

| Mobile Phase/Carrier Gas | Isocratic or gradient mixture of Acetonitrile and Water with buffer (e.g., H₂SO₄) sielc.com | Helium or Nitrogen lcms.cz |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net | 1 mL/min (constant flow) lcms.cz |

| Detection | UV-Vis Detector (e.g., 210-254 nm) sielc.comresearchgate.net | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled column oven (e.g., 40 °C) lcms.cz | Temperature-programmed oven (e.g., 45 °C to 325 °C) lcms.cz |

| Application | Purity assessment, quantification in non-volatile matrices | Isomer separation, analysis of volatile impurities, quantification |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS, NMR-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher level of analytical power, combining separation with definitive identification. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of unknown compounds in a sample. unodc.org As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass fragments create a unique spectral fingerprint. nih.gov This mass spectrum can be compared against spectral libraries for confident identification. GC-MS is invaluable for confirming the identity of this compound, identifying impurities, and characterizing by-products from synthesis. unodc.orgrsc.org The technique's high specificity allows for the detection of trace-level impurities that might not be resolved by GC-FID alone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique, particularly suited for quantifying low concentrations of analytes in complex research matrices. gassnova.no It combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. researchgate.net Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that keeps the parent molecule intact, providing molecular weight information. researchgate.net In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are monitored. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making LC-MS/MS the gold standard for quantitative analysis in many research fields. nih.gov A validated LC-MS/MS method for a related compound, 1-benzylpiperazine (BZP), demonstrated linearity over a wide concentration range and high extraction efficiency, showcasing the technique's capabilities. nih.gov

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): The coupling of LC with NMR and MS provides unparalleled structural information. chemijournal.com While LC separates the components of a mixture, NMR provides detailed structural data for identification, and MS confirms the molecular weight. researchgate.net This combination is particularly powerful for the unambiguous identification of novel compounds, metabolites, or complex impurities where reference standards are not available. chemijournal.com

Table 2: Representative Mass Spectrometry Parameters for Hyphenated Techniques

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) gassnova.no |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) nih.gov | Triple Quadrupole (QQQ), QTRAP, Orbitrap gassnova.noresearchgate.net |

| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | Multiple Reaction Monitoring (MRM) (for quantification), Full Scan, Product Ion Scan |

| Electron Energy (EI) | 70 eV lcms.cz | N/A |

| Polarity (ESI) | N/A | Positive lcms.cz |

| Key Application | Definitive identification, structural elucidation of volatile impurities | Highly sensitive and selective quantification, metabolite identification |

Electrochemical Detection Methods for Sensitive Quantification in Research Matrixes

Electrochemical detection offers a sensitive and often cost-effective alternative to mass spectrometry for the quantification of electroactive compounds. Amines, including piperidine derivatives, can be oxidized at an electrode surface, providing a measurable electrical signal.

An electrochemical biosensor operates by using a biorecognition element and an electrochemical transducer to generate a signal. nih.gov These sensors convert the interaction between the analyte and the sensor into a quantifiable electronic signal, with the signal strength being directly proportional to the analyte's concentration. nih.gov Amperometric sensors, which measure the current resulting from the oxidation or reduction of the analyte, are particularly suitable for this purpose.

Furthermore, electrochemical cells can be coupled directly online with mass spectrometers (EC-MS). This setup can be used to mimic metabolic pathways, such as Phase I oxidation reactions, by electrochemically oxidizing the parent compound. researchgate.net This approach was demonstrated for benzylpiperazine (BZP), where an electrochemical cell was used to generate oxidation products that were then identified by MS. researchgate.net This methodology can be applied to this compound to rapidly generate and identify potential metabolites or degradation products, providing valuable insights for further research without the need for extensive in vivo studies.

Applications in Synthetic Reaction Monitoring and Process Analytical Chemistry

The analytical methods described above are critical tools in Process Analytical Chemistry (PAT) for monitoring and optimizing the synthesis of this compound. By providing real-time or near-real-time information about the reaction progress, these techniques enable better control over product quality and yield.

For example, the synthesis of N-benzyl-4-piperidone, a key precursor, can be monitored using chromatographic methods to track the consumption of starting materials (e.g., benzylamine) and the formation of the product. google.comkcl.ac.uk This allows for the precise determination of reaction endpoints, preventing the formation of impurities from over-reaction and ensuring process efficiency.

In-line analysis using techniques like NMR or IR spectroscopy coupled with flow chemistry systems allows for continuous reaction monitoring. beilstein-journals.org Flow NMR can provide detailed kinetic and mechanistic information, enabling the detection of short-lived intermediates and facilitating rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. beilstein-journals.org This automated approach saves significant time compared to traditional batch processing and analysis, leading to more robust and efficient synthetic processes.

An exploration into the future of this compound reveals a landscape rich with potential, driven by advancements in sustainable chemistry, computational drug design, and sophisticated analytical techniques. As researchers continue to unlock the therapeutic possibilities of piperidine-based compounds, the focus shifts towards more efficient, environmentally friendly, and targeted approaches to drug discovery and development.

Q & A

Q. Advanced

- Target screens : Use radioligand binding assays (e.g., ³H-LSD for 5-HT receptors) with EC₅₀ determination .

- Membrane permeability : Caco-2 cell monolayers or PAMPA assays quantify passive diffusion .

- Metabolic stability : Liver microsome incubations (e.g., human CYP450 isoforms) assess degradation rates .

How can researchers address low yields in large-scale syntheses?

Q. Advanced

- Process chemistry : Switch from batch to flow reactors for better heat/mass transfer.

- Catalysis : Pd/C or Ni catalysts for hydrogenolysis of benzyl groups in later steps ().

- DoE (Design of Experiments) : Use factorial design (e.g., 2³ factorial) to optimize parameters like stoichiometry, solvent ratio, and agitation speed .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET prediction : Tools like SwissADME or ADMET Predictor estimate bioavailability, CNS penetration, and toxicity.

- Quantum mechanics : DFT (B3LYP/6-31G*) calculates partial charges for molecular dynamics simulations of target binding .

How does this compound compare to its N-methyl or N-allyl analogs in target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.